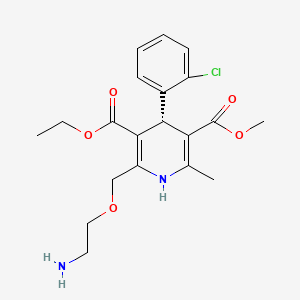

(R)-Amlodipine

Overview

Description

Synthesis Analysis

The synthesis of amlodipine involves several chemical reactions, but the exact process can vary depending on the methods used by different manufacturers.Molecular Structure Analysis

Amlodipine is a complex molecule with a specific arrangement of atoms and bonds. Its molecular structure contributes to its pharmacological properties and its ability to interact with its target in the body.Chemical Reactions Analysis

Amlodipine can undergo various chemical reactions under certain conditions, such as changes in pH or temperature, or when interacting with other substances. These reactions can affect its stability and effectiveness.Physical And Chemical Properties Analysis

Amlodipine is a white crystalline powder that is slightly soluble in water and sparingly soluble in ethanol. It has a molecular weight of approximately 409.2 g/mol.Scientific Research Applications

1. Vascular Endothelial Function Improvement in Hypertensive Patients

- Methods of Application : In a randomized, crossover study, 24 patients with essential hypertension received Amlodipine and S(-)-Amlodipine for 6 weeks. Flow-mediated dilation (FMD), nitric oxide (NO), and endothelial nitric oxide synthase (eNOS) levels were determined .

- Results : FMD, NO, and eNOS levels significantly improved after treatment with Amlodipine and S(-)-Amlodipine. The levels were all higher with Amlodipine, although the between-treatment difference was not statistically significant .

2. Inhibition of Cytochromes P450

- Application Summary : The inhibitory potency of Amlodipine enantiomers towards nine cytochromes P450 (CYP) was studied to evaluate the drug–drug interactions between the enantiomers .

- Methods of Application : Enzyme inhibition was evaluated using specific CYP substrates in human liver microsomes .

- Results : The study results are not provided in the source .

3. Hypertension Treatment

- Application Summary : Amlodipine is one of the most commonly prescribed Calcium Channel Blockers (CCB) for hypertension treatment. It offers a half-life of about 36h, relatively higher vascular-cardiac effect ratio, lower fluid retention potential, slower onset of vascular action and relatively lower risk of adverse vascular effects than 1st and 2nd generation dihydropyridines .

- Methods of Application : Amlodipine is administered to reduce blood pressure and maintain the blood pressure within limits thus attaining control of blood pressure .

- Results : As a result of their effects, antihypertensive medications reduce mortality, morbidity and complications of hypertension .

4. Improvement of Endothelial Function in Hypertensive Patients

- Methods of Application : In a randomized, crossover study, 24 patients with essential hypertension received Amlodipine and S(-)-Amlodipine for 6 weeks. Flow-mediated dilation (FMD), nitric oxide (NO), and endothelial nitric oxide synthase (eNOS) levels were determined .

- Results : FMD, NO, and eNOS levels significantly improved after treatment with Amlodipine and S(-)-Amlodipine. The levels were all higher with Amlodipine, although the between-treatment difference was not statistically significant .

5. Inhibition of Cytochromes P450

- Application Summary : The inhibitory potency of Amlodipine enantiomers towards nine cytochromes P450 (CYP) was studied to evaluate the drug–drug interactions between the enantiomers .

- Methods of Application : Enzyme inhibition was evaluated using specific CYP substrates in human liver microsomes .

- Results : The study results are not provided in the source .

6. Hypertension Treatment

- Application Summary : Amlodipine is one of the most commonly prescribed Calcium Channel Blockers (CCB) for hypertension treatment. It offers a half-life of about 36h, relatively higher vascular-cardiac effect ratio, lower fluid retention potential, slower onset of vascular action and relatively lower risk of adverse vascular effects than 1st and 2nd generation dihydropyridines .

- Methods of Application : Amlodipine is administered to reduce blood pressure and maintain the blood pressure within limits thus attaining control of blood pressure .

- Results : As a result of their effects, antihypertensive medications reduce mortality, morbidity and complications of hypertension .

4. Stereoselective Time-Dependent Inhibition of CYP3A Enzyme Activity

- Methods of Application : Enzyme inhibition was evaluated using specific CYP substrates in human liver microsomes .

- Results : R-AML was also a significantly more potent inhibitor of CYP2C9 and CYP2C19 than S-AML .

5. Enhancement of Nitrite Production

- Application Summary : R(-)-amlodipine has been shown to enhance nitrite production in isolated canine coronary microarteries .

- Methods of Application : The study involved exposure of human umbilical vein endothelial cells (HUVECs) to amlodipine, S(-)-amlodipine, the eNOS inhibitor N w-nitro-L-arginine (L-NA), and the Protein Kinase C (PKC) inhibitor Ro 31-8220 .

- Results : Amlodipine and S(-)-amlodipine significantly increased NO levels in cultured HUVECs, but increases in NO levels were more marked with amlodipine .

6. Inhibition of Low-Density Lipoprotein (OX-LDL) Induced Oxidative Stress

- Application Summary : R(-)-amlodipine has been shown to inhibit low-density lipoprotein (OX-LDL) induced oxidative stress in cell culture experiments .

- Methods of Application : The study involved exposure of human umbilical vein endothelial cells (HUVECs) to amlodipine, S(-)-amlodipine, the eNOS inhibitor N w-nitro-L-arginine (L-NA), and the Protein Kinase C (PKC) inhibitor Ro 31-8220 .

- Results : Amlodipine and S(-)-amlodipine significantly increased NO levels in cultured HUVECs, but increases in NO levels were more marked with amlodipine .

Safety And Hazards

Like all medications, amlodipine has potential side effects and risks. These can include dizziness, flushing, and swelling of the legs or ankles. In rare cases, it can cause more serious side effects like a fast or irregular heartbeat.

Future Directions

Research is ongoing to develop new formulations of amlodipine and to explore its potential uses in treating other conditions. As our understanding of its mechanism of action and pharmacokinetics improves, this could open up new possibilities for its use in medicine.

Please consult a healthcare professional or a scientific literature database for more detailed and up-to-date information.

properties

IUPAC Name |

3-O-ethyl 5-O-methyl (4R)-2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25ClN2O5/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21/h5-8,17,23H,4,9-11,22H2,1-3H3/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTIQEAQVCYTUBX-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(NC(=C([C@H]1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90430938 | |

| Record name | (R)-Amlodipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90430938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Amlodipine | |

CAS RN |

103129-81-3 | |

| Record name | (+)-Amlodipine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103129-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amlodipine, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103129813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-Amlodipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90430938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMLODIPINE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YUH55G7ZTY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

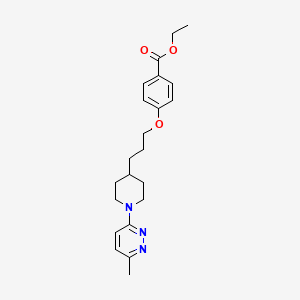

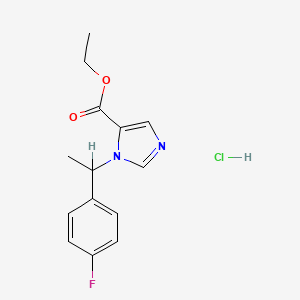

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methoxy-6-[4-(3-methylphenyl)-1-piperazinyl]pyridazine](/img/structure/B1678722.png)

![2-N-[4-[4-[(4,6-diamino-1,3,5-triazin-2-yl)amino]phenyl]arsanylidenearsanylphenyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B1678726.png)

![[(2R)-3-[hydroxy-[2-(2H-1,3-thiazol-3-yl)ethoxy]phosphoryl]oxy-2-(1,2-oxazol-3-yloxy)propyl] N-[(E)-heptadec-1-enyl]carbamate](/img/structure/B1678727.png)

![4-Chloro-8-methyl-7-(3-methyl-but-2-enyl)-6,7,8,9-tetrahydro-2H-2,7,9A-triaza-benzo[CD]azulene-1-thione](/img/structure/B1678732.png)